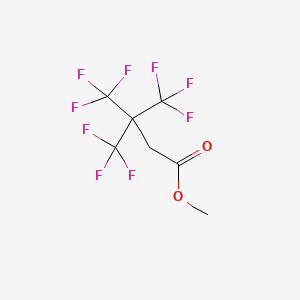![molecular formula C16H17NO3 B14464453 {6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol CAS No. 65762-53-0](/img/structure/B14464453.png)
{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol is a complex organic compound with a unique structure that includes a benzodioxole ring and an aminoethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol typically involves multiple steps, starting with the preparation of the benzodioxole ring and the aminoethylphenyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of {6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethyl)phenylamine: This compound shares the aminoethylphenyl group but lacks the benzodioxole ring.
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in having an aminoethyl group but differs in the presence of an ethoxy group instead of a benzodioxole ring.
Uniqueness
The uniqueness of {6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs
Properties
CAS No. |
65762-53-0 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
[6-[2-(2-aminoethyl)phenyl]-1,3-benzodioxol-5-yl]methanol |
InChI |
InChI=1S/C16H17NO3/c17-6-5-11-3-1-2-4-13(11)14-8-16-15(19-10-20-16)7-12(14)9-18/h1-4,7-8,18H,5-6,9-10,17H2 |
InChI Key |
RLJAMGIHBAYGQI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CO)C3=CC=CC=C3CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
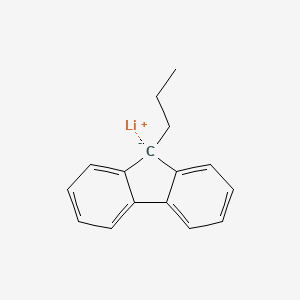
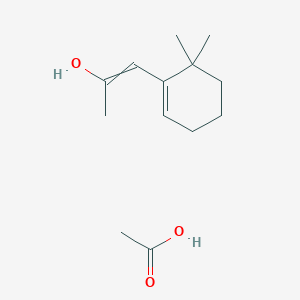
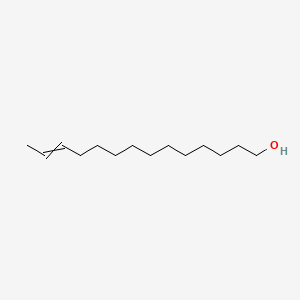
![2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol](/img/structure/B14464389.png)
![1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane](/img/structure/B14464400.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine](/img/structure/B14464401.png)

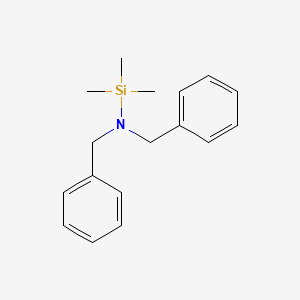
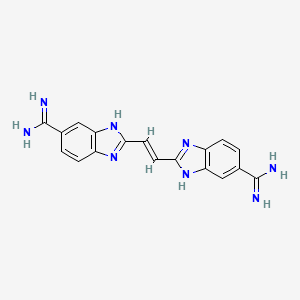
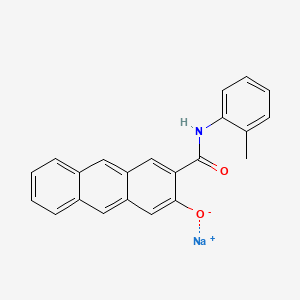
![1H-Pyrido[3,2-c][1,2]diazepine](/img/structure/B14464429.png)
![2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14464436.png)
